1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one
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Overview
Description
1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one is a chemical compound characterized by the presence of a hydroxyphenyl group attached to a dihydrotetrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one typically involves the reaction of 3-hydroxybenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using sodium nitrite in the presence of acetic acid to yield the tetrazolone ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The tetrazolone ring can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 1-(3-Ketophenyl)-1,2-dihydro-5H-tetrazol-5-one.
Reduction: 1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tetrazolone ring can interact with various biological pathways, modulating their function .
Comparison with Similar Compounds
1-(3-Hydroxyphenyl)ethanone: Shares the hydroxyphenyl group but lacks the tetrazolone ring.
3-Hydroxyacetophenone: Similar structure but different functional groups.
1-(3-Hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane: Contains additional functional groups and different ring structures.
Uniqueness: 1-(3-Hydroxyphenyl)-1,2-dihydro-5H-tetrazol-5-one is unique due to the presence of both the hydroxyphenyl group and the tetrazolone ring, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions in various scientific fields.
Properties
CAS No. |
904085-94-5 |
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Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
4-(3-hydroxyphenyl)-1H-tetrazol-5-one |
InChI |
InChI=1S/C7H6N4O2/c12-6-3-1-2-5(4-6)11-7(13)8-9-10-11/h1-4,12H,(H,8,10,13) |
InChI Key |
RKXZZNFUJRKKTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)NN=N2 |
Origin of Product |
United States |
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